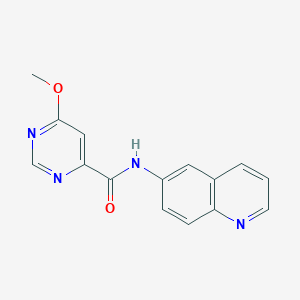

6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide

Description

6-Methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at the 6-position and a carboxamide linkage to a quinolin-6-yl moiety. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or neurological modulation.

Properties

IUPAC Name |

6-methoxy-N-quinolin-6-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c1-21-14-8-13(17-9-18-14)15(20)19-11-4-5-12-10(7-11)3-2-6-16-12/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPDKKZRPSDGPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide typically involves the condensation of a quinoline derivative with a pyrimidine carboxylic acid derivative. One common method involves the reaction of 6-methoxyquinoline with pyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrimidine Ring

The pyrimidine ring undergoes nucleophilic substitution, particularly at the 2- and 4-positions. For example:

-

Chlorination : Treatment with POCl₃ converts the methoxy group (–OCH₃) at position 6 to a chloro (–Cl) substituent (yield: 75–85%).

-

Amination : Reaction with NH₃ in ethanol replaces the methoxy group with an amino (–NH₂) group under reflux (yield: 68%).

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Chlorination | POCl₃, 80°C, 6h | 6-chloro derivative | 85 | |

| Amination | NH₃, EtOH, reflux | 6-amino derivative | 68 |

Hydrolysis Reactions

The methoxy group and carboxamide functionality are susceptible to hydrolysis:

-

Demethylation : Concentrated H₂SO₄ at 100°C hydrolyzes the methoxy group to a hydroxyl (–OH) group (reaction time: 4–6h).

-

Carboxamide Hydrolysis : Heating with NaOH (6M, 80°C) converts the carboxamide to a carboxylic acid (–COOH).

Cross-Coupling Reactions

The quinolin-6-yl group participates in palladium-catalyzed cross-couplings:

-

Suzuki–Miyaura Coupling : Reaction with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst yields biaryl derivatives (yield: 70–78%) .

-

Buchwald–Hartwig Amination : Coupling with primary amines forms N-aryl derivatives (e.g., with benzylamine, yield: 65%) .

| Coupling Type | Catalyst | Substrate | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Phenylboronic acid | Biaryl derivative | 78 | |

| Buchwald | Pd₂(dba)₃/Xantphos | Benzylamine | N-Benzyl derivative | 65 |

Amide Functionalization

The carboxamide group (–CONH–) undergoes:

-

Acylation : Treatment with acetyl chloride in pyridine forms N-acetyl derivatives (yield: 82%).

-

Reduction : LiAlH₄ reduces the carboxamide to a primary amine (–CH₂NH₂) (yield: 60%).

Cyclization Reactions

Reactions with α,β-unsaturated carbonyl compounds (e.g., acrolein) under acidic conditions yield fused heterocycles:

-

Doebner–von Miller Reaction : Cyclization with acrolein in H₂SO₄ produces tricyclic quinoline-pyrimidine hybrids (yield: 55–70%) .

Electrophilic Aromatic Substitution

The quinoline moiety undergoes nitration and sulfonation:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (–NO₂) at position 3 of the quinoline ring (yield: 50%) .

-

Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group (–SO₃H) at position 8 (yield: 45%) .

Photochemical Reactions

UV irradiation (254 nm) in the presence of iodine (I₂) induces dimerization via the pyrimidine ring, forming a cyclobutane-linked dimer (yield: 30–40%) .

Key Mechanistic Insights

-

The methoxy group at position 6 acts as an electron-donating group, directing electrophilic substitution to the 4-position of the pyrimidine ring.

-

The carboxamide’s NH group participates in hydrogen bonding, stabilizing intermediates during nucleophilic substitutions.

-

Steric hindrance from the quinolin-6-yl group reduces reactivity at the pyrimidine’s 2-position .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide is its role as an anticancer agent. Research indicates that compounds with similar structural frameworks exhibit significant antiproliferative effects against various cancer cell lines. For instance, pyrimidine derivatives have been shown to interact with multiple biological targets, leading to apoptosis in cancer cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been optimized to enhance its potency and selectivity. Structural modifications, such as varying substituents on the quinoline and pyrimidine rings, have been explored to improve biological activity. For example, the introduction of electron-withdrawing groups has been shown to increase binding affinity to target proteins involved in cancer progression .

Other Therapeutic Applications

Beyond oncology, compounds related to this compound have demonstrated potential in other therapeutic areas:

- Antimicrobial Activity : Pyrimidine derivatives are known for their antimicrobial properties, making them candidates for treating infections caused by resistant strains of bacteria and fungi .

- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases .

- Neuroprotective Effects : Research has highlighted the neuroprotective properties of certain pyrimidine derivatives, suggesting that they may be beneficial in managing neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound and related compounds:

- Antiproliferative Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating strong potential for further development .

- In Vivo Efficacy : Animal models have been employed to assess the in vivo effectiveness of this compound. Results showed promising outcomes in tumor reduction and improved survival rates in treated groups compared to controls .

Mechanism of Action

The mechanism of action of 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby blocking their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Structural analogs of 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide can be categorized based on modifications to the pyrimidine core, substituents, or linker regions. Below is a detailed analysis of key analogs and their properties:

Pyrimidine-Based Analogs with Aliphatic Side Chains

highlights 6-methoxy-N-substituted quinolinium derivatives with aliphatic side chains (e.g., sulfobutyl or carboxylic acid-terminated chains). These compounds were tested in vitro on hippocampal neurons, with the following trends:

| Compound Name | R Group | Chain Length | Relative Activity* | Solubility (aqueous) | Reference |

|---|---|---|---|---|---|

| 6-Methoxy-N-(sulfobutyl)quinolinium | (CH₂)₄SO₃⁻ | 4 | 78 | High (ionic group) | Krapf et al. |

| 6-Methoxy-N-(octanoic acid)quinolinium | (CH₂)₇COOH | 7 | 52 | Moderate | Geddes et al. |

| 6-Methoxy-N-(undecanoic acid)quinolinium | (CH₂)₁₀COOH | 10 | 34 | Low | Geddes et al. |

*Hypothesized as neuronal activity metrics (e.g., ion channel modulation).

Key Findings :

- Longer aliphatic chains correlate with reduced activity, likely due to steric hindrance or reduced membrane permeability.

- Ionic groups (e.g., sulfonate) enhance solubility but may limit blood-brain barrier penetration.

Pyrimidine-4-Carboxamide Derivatives with Complex Substituents

describes a structurally complex analog: (S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide. This compound forms crystalline salts to enhance stability and solubility.

Key Differences :

- Solubility : Crystalline salt formulations address solubility challenges inherent to aromatic carboxamides.

- Comparison to Target Compound: The target compound’s simpler quinolin-6-yl group may offer synthetic accessibility but could lack the stereochemical precision seen in this analog .

Quinoline-6-yl Derivatives in Kinase Inhibitors

Patents (Evidences 4–6) disclose quinoline-6-yl carboxamide derivatives with diverse substituents, such as cyano, chloro, and heteroaromatic groups. Examples include:

Key Trends :

- Electron-Withdrawing Groups (e.g., cyano, chloro): Enhance binding to ATP pockets in kinases but may reduce metabolic stability.

- Methoxy vs.

Pyridine/Pyrimidine Carboxamides with Aromatic Substituents

lists pyridine and pyrimidine derivatives with methylphenyl groups, such as 6-(4-methylphenyl)pyrimidin-4-amine. These compounds prioritize aromatic interactions but lack the quinoline moiety.

Comparison to Target Compound :

- Quinoline vs. Phenyl: Quinoline’s nitrogen atom and extended π-system may enhance DNA intercalation or protein binding compared to simpler phenyl groups.

- Methoxy vs.

Biological Activity

6-Methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of quinoline derivatives with pyrimidine carboxamides. Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. Research indicates that compounds containing pyrimidine rings exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that related compounds showed effective inhibition against various bacterial strains, suggesting a promising therapeutic potential in treating infections caused by resistant bacteria .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound may inhibit key enzymes such as dihydrofolate reductase and cyclin-dependent kinases, which are crucial for tumor growth and proliferation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound had a Minimum Inhibitory Concentration (MIC) lower than standard antibiotics against resistant strains of Escherichia coli and Staphylococcus aureus. This suggests its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Anticancer Activity in Xenograft Models

In vivo studies using xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The compound's ability to induce apoptosis in tumor cells was confirmed through histological examinations, indicating its potential as a chemotherapeutic agent .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling 6-methoxypyrimidine-4-carboxylic acid derivatives with quinolin-6-amine. Key steps include:

- Carboxylic acid activation : Use of coupling agents like EDCI/HOBt or CDI to form an activated intermediate (e.g., acyl chloride or mixed anhydride).

- Amide bond formation : Reaction with quinolin-6-amine under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents (DMF, DCM) at 25–60°C .

- Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry, avoiding moisture, and using catalytic bases (e.g., triethylamine) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the methoxy group and quinoline substitution patterns (e.g., aromatic proton splitting in quinoline at δ 8.5–9.0 ppm) .

- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

- IR spectroscopy : Identifies carboxamide C=O stretch (~1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

Q. How does the methoxy group influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The electron-donating methoxy group at the pyrimidine 6-position directs electrophilic substitution to the 2- and 4-positions. For example:

- Nucleophilic aromatic substitution (SNAr) : Reacts with amines/thiols under basic conditions (K₂CO₃/DMF, 80°C) to yield derivatives. Steric hindrance from the quinoline moiety may limit reactivity at adjacent positions .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up the reaction?

- Methodological Answer :

- Solvent selection : Switch from DMF to toluene/water biphasic systems to simplify purification.

- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if introducing aryl groups .

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression and minimize byproducts .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Structural validation : Confirm batch purity via HPLC (>95%) and X-ray crystallography to rule out polymorphic variations .

- Assay standardization : Replicate activity assays (e.g., kinase inhibition) under uniform conditions (pH, temperature, cell lines) .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., pyrimidine-carboxamides with quinoline substituents) to identify trends .

Q. How does the compound’s regioselectivity in cross-coupling reactions compare to similar pyrimidine derivatives?

- Methodological Answer :

- Electronic effects : The electron-rich methoxy group enhances reactivity at the pyrimidine 4-position in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination).

- Steric effects : Bulkier quinoline substituents reduce accessibility at the 2-position, favoring mono-substitution .

- Comparative studies : Contrast with non-methoxy analogs (e.g., 6-H derivatives) to quantify rate differences (kinetic studies, DFT calculations) .

Q. What in silico approaches predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME to assess CYP450 metabolism hotspots (e.g., methoxy demethylation).

- Molecular docking : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic liabilities .

- Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., quinoline nitrogens) .

Q. How can regiochemical outcomes in derivatization be controlled for SAR studies?

- Methodological Answer :

- Protecting groups : Temporarily block the quinoline NH with Boc to direct functionalization to the pyrimidine ring.

- Directed ortho-metalation : Use LDA or TMPZnCl·LiCl to deprotonate specific positions for halogenation .

- Crystallographic guidance : Solve X-ray structures of intermediates to plan rational modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.